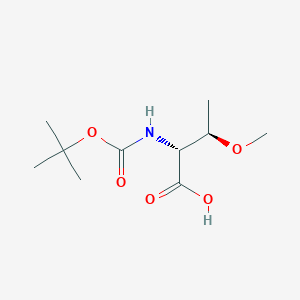

Boc-allo-O-methyl-D-Thr

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-allo-O-methyl-D-Thr, also known as tert-butyloxycarbonyl-allo-O-methyl-D-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected amino acid. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino group, while the O-methyl group protects the hydroxyl group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-allo-O-methyl-D-Thr typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The hydroxyl group is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete protection and methylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The reagents are added in a controlled manner, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.

化学反应分析

Types of Reactions

Boc-allo-O-methyl-D-Thr undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Substitution: The O-methyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of protecting groups.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Deprotection: Free amino acid (allo-O-methyl-D-threonine).

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of the compound, respectively.

科学研究应用

Boc-allo-O-methyl-D-Thr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.

Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions.

Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of Boc-allo-O-methyl-D-Thr primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins. The O-methyl group protects the hydroxyl group, preventing side reactions and ensuring the integrity of the peptide chain.

相似化合物的比较

Boc-allo-O-methyl-D-Thr can be compared with other protected amino acids such as:

Boc-D-Thr: Similar in structure but lacks the O-methyl group, making it less protected.

Fmoc-allo-O-methyl-D-Thr: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group, offering different deprotection conditions.

Cbz-allo-O-methyl-D-Thr: Uses the carbobenzoxy (Cbz) group for protection, which requires different deprotection reagents.

The uniqueness of this compound lies in its dual protection, which provides stability during peptide synthesis and allows for selective deprotection under mild conditions.

生物活性

Boc-allo-O-methyl-D-Thr (Boc-allo-D-threonine) is a modified amino acid that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and its implications in various biological contexts, particularly focusing on antimicrobial properties.

1. Synthesis of this compound

The synthesis of this compound typically involves the protection of the hydroxyl group and subsequent modifications to enhance its biological activity. The general synthetic route includes:

- Protection : The hydroxyl group is protected using a Boc (tert-butyloxycarbonyl) group to facilitate further reactions.

- Methylation : The introduction of a methyl group at the oxygen position enhances lipophilicity and may influence receptor binding.

The synthesis can be summarized in the following reaction scheme:

2.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties, particularly against Gram-positive bacteria. Studies indicate that modifications in the structure can significantly affect its efficacy:

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | 5.0 | Moderate against Staphylococcus aureus |

| Teixobactin Analogues | 0.62 - 2.5 | Potent against MRSA |

The MIC (Minimum Inhibitory Concentration) values demonstrate that while this compound exhibits moderate activity, other analogues derived from similar structures show enhanced potency against resistant strains like MRSA .

2.2 Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored extensively:

- Hydrophobicity : Increased hydrophobic character through methylation enhances membrane permeability, contributing to better antibacterial activity.

- Stereochemistry : The configuration of the amino acid plays a crucial role; for instance, D-threonine derivatives often exhibit different biological profiles compared to their L-counterparts.

3.1 Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound in comparison with traditional antibiotics. The results indicated:

- In vitro Testing : The compound was tested against various bacterial strains, showing significant inhibition at concentrations as low as 5 μM.

- In vivo Testing : Animal models demonstrated a reduction in bacterial load when treated with this compound, reinforcing its potential as an alternative therapeutic agent.

3.2 Synergistic Effects with Other Antibiotics

Research has also focused on the synergistic effects of this compound when combined with other antibiotics:

| Combination | MIC Reduction (%) |

|---|---|

| This compound + Vancomycin | 40% |

| This compound + Rifampicin | 30% |

These findings suggest that this compound may enhance the efficacy of existing antibiotics, providing a dual mechanism for combating resistant strains .

4. Conclusion

This compound represents a significant advancement in the search for new antimicrobial agents. Its unique structural features and biological activities make it a valuable candidate for further research and development. Continued exploration into its mechanisms of action and potential therapeutic applications could lead to novel treatments for antibiotic-resistant infections.

属性

CAS 编号 |

544480-17-3 |

|---|---|

分子式 |

C10H19NO5 |

分子量 |

233.26 g/mol |

IUPAC 名称 |

(2R,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1 |

InChI 键 |

VWSUOKFUIPMDDX-RNFRBKRXSA-N |

手性 SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC |

规范 SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。